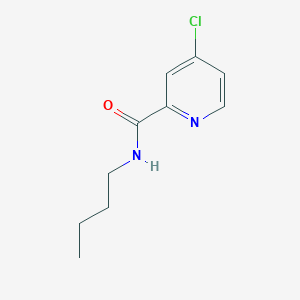

N-Butyl 4-chloropicolinamide

Description

BenchChem offers high-quality N-Butyl 4-chloropicolinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Butyl 4-chloropicolinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-chloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-2-3-5-13-10(14)9-7-8(11)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMYIHKYXVKABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655394 | |

| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094306-27-0 | |

| Record name | N-Butyl-4-chloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1094306-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-4-chloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Butyl 4-chloropicolinamide chemical properties

An In-depth Technical Guide to N-Butyl 4-chloropicolinamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of N-Butyl 4-chloropicolinamide, a heterocyclic amide of interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information for analogous compounds and established chemical principles to offer a robust profile. The content herein is structured to provide foundational knowledge, a plausible synthetic route, predicted analytical characteristics, and an exploration of its potential within the pharmaceutical landscape.

Introduction and Molecular Overview

N-Butyl 4-chloropicolinamide (CAS No. 1094306-27-0) is a derivative of picolinic acid, characterized by a pyridine ring substituted with a chlorine atom at the 4-position and an N-butyl amide group at the 2-position.[1][2][3] Its structural similarity to intermediates used in the synthesis of kinase inhibitors, such as Sorafenib and Regorafenib, positions it as a compound of significant interest for the discovery of novel therapeutic agents.[4] The N-methyl analogue, 4-chloro-N-methylpicolinamide, has been investigated for its cytotoxic effects on various cancer cell lines, suggesting that N-alkyl 4-chloropicolinamides as a class may possess intrinsic biological activity worth exploring.[5][6]

This guide will delve into the core chemical properties of N-Butyl 4-chloropicolinamide, offering a scientifically grounded framework for its synthesis, characterization, and handling.

Physicochemical and Structural Data

The fundamental properties of N-Butyl 4-chloropicolinamide are summarized below. It is critical to note that while some data is established, properties such as melting and boiling points are predicted based on its structure and comparison with analogues, requiring experimental verification.

| Property | Value | Source |

| IUPAC Name | N-butyl-4-chloropyridine-2-carboxamide | Inferred |

| CAS Number | 1094306-27-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₃ClN₂O | [1][2][3] |

| Molecular Weight | 212.68 g/mol | [2] |

| Physical State | Predicted: White to off-white solid | Inferred |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate; sparingly soluble in water | Inferred |

| Storage Conditions | Short term (weeks) at -4°C; long term (years) at -20°C | [2] |

Molecular Structure Diagram

Caption: Fig 1. Chemical Structure of N-Butyl 4-chloropicolinamide.

Synthesis and Characterization Protocol

While no specific synthesis for N-Butyl 4-chloropicolinamide is published, a reliable two-step procedure can be proposed based on standard amide bond formation methodologies prevalent for this class of compounds. The process involves the activation of the carboxylic acid of 4-chloropicolinic acid, followed by coupling with n-butylamine.

Proposed Synthetic Workflow

Caption: Fig 2. Proposed Synthesis Workflow for N-Butyl 4-chloropicolinamide.

Detailed Experimental Protocol

Objective: To synthesize N-Butyl 4-chloropicolinamide from 4-chloropicolinic acid.

Materials:

-

4-Chloropicolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

n-Butylamine

-

Triethylamine (Et₃N) or another non-nucleophilic base

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Step 1: Formation of 4-Chloropicolinoyl Chloride (Acyl Chloride Intermediate)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-chloropicolinic acid (1.0 eq).

-

Suspend the acid in anhydrous DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Causality: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acyl chloride.

-

Slowly add thionyl chloride (approx. 1.5 eq) dropwise to the suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.

-

The resulting solution containing the crude 4-chloropicolinoyl chloride is typically used directly in the next step without isolation.

-

-

Step 2: Amidation with n-Butylamine

-

In a separate flask, dissolve n-butylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Causality: Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the equilibrium towards the product and preventing the protonation of the n-butylamine nucleophile.

-

Cool this amine solution to 0 °C.

-

Slowly add the freshly prepared 4-chloropicolinoyl chloride solution from Step 1 to the cooled amine solution dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Step 3: Workup and Extraction

-

Once the reaction is complete, quench it by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Self-Validation: The NaHCO₃ wash will neutralize any remaining acidic species, which can be confirmed by the cessation of any effervescence.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Step 4: Purification

-

Purify the crude residue by flash column chromatography on silica gel.

-

Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-Butyl 4-chloropicolinamide.

-

Combine the pure fractions and evaporate the solvent to yield the final product, which can then be characterized.

-

Predicted Spectroscopic Profile

Definitive spectra must be obtained experimentally. However, the expected spectroscopic characteristics can be predicted with high confidence based on the molecule's structure.

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

-

Pyridine Protons: Three signals in the aromatic region (δ 7.5-8.5 ppm).

-

H6-proton (adjacent to N): ~δ 8.4-8.5 ppm (doublet, J ≈ 5 Hz).

-

H5-proton: ~δ 7.7-7.8 ppm (doublet of doublets, J ≈ 5, 2 Hz).

-

H3-proton: ~δ 8.1-8.2 ppm (doublet, J ≈ 2 Hz).

-

-

Amide Proton (N-H): A broad singlet or triplet ~δ 7.0-8.0 ppm, which may exchange with D₂O.

-

N-Butyl Protons:

-

-CH₂-NH-: ~δ 3.4-3.5 ppm (quartet or triplet of doublets, J ≈ 7 Hz).

-

-CH₂-CH₂-NH-: ~δ 1.5-1.6 ppm (sextet, J ≈ 7 Hz).

-

-CH₂-CH₃: ~δ 1.3-1.4 ppm (sextet, J ≈ 7 Hz).

-

-CH₃: ~δ 0.9-1.0 ppm (triplet, J ≈ 7 Hz).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

-

C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ region.[7]

-

C=O Stretch (Amide I band): A strong, sharp absorption around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II band): A medium absorption around 1530-1550 cm⁻¹.

-

C=C / C=N Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): Expected at m/z = 212 and 214 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

-

Major Fragments:

-

Loss of butyl radical (•C₄H₉): A significant peak at m/z = 155/157.

-

Loss of butene (C₄H₈) via McLafferty rearrangement: A peak at m/z = 156/158.

-

Butyl cation (C₄H₉⁺): A peak at m/z = 57.[8]

-

Fragments corresponding to the 4-chloropicolinoyl cation (m/z = 140/142).

-

Reactivity, Stability, and Handling

Reactivity:

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nature of the ring nitrogen and the amide group. It can react with various nucleophiles (e.g., amines, alkoxides, thiols) under appropriate conditions, making it a valuable synthetic intermediate.

-

Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions to yield 4-chloropicolinic acid and n-butylamine. It is generally stable under neutral conditions.

Stability and Storage:

-

The compound is expected to be a stable solid under standard laboratory conditions.

-

For long-term storage, it is recommended to keep the material in a tightly sealed container at -20°C, protected from moisture and light, as indicated by supplier data.[2]

Handling and Safety:

-

GHS Hazard Information: Supplier data indicates potential hazards with statements H303 (May be harmful if swallowed), H313 (May be harmful in contact with skin), and H333 (May be harmful if inhaled).[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Potential Applications in Drug Discovery

The N-Butyl 4-chloropicolinamide scaffold is a "privileged structure" in medicinal chemistry. Its N-methyl analog is a known impurity and synthetic precursor to multi-kinase inhibitors like Sorafenib, which target pathways involved in tumor proliferation and angiogenesis.

Key Areas of Potential:

-

Kinase Inhibitor Synthesis: This molecule serves as a key building block. The 4-chloro position is a reactive handle for introducing larger, pharmacologically active moieties via nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors.[5]

-

Bioactive Fragment: Picolinamide derivatives themselves have demonstrated a wide range of biological activities. Given the observed cytotoxicity of the N-methyl analog, N-Butyl 4-chloropicolinamide could be screened as a lead compound in anti-cancer or other therapeutic discovery programs. The butyl group may alter properties like lipophilicity and cell permeability compared to the methyl analog, potentially leading to a different pharmacological profile.

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it could be used in FBDD campaigns to identify novel binding interactions with protein targets of interest.

References

-

Chemsigma. N-Butyl 4-chloropicolinaMide [1094306-27-0]. Available from: [Link]

-

BIOFOUNT. N-Butyl 4-chloropicolinamide [1094306-27-0]. Available from: [Link]

-

Chemsigma. N-Butyl 4-chloropicolinaMide [1094306-27-0] Product Page. Available from: [Link]

-

Rasayan J. Chem. Synthesis and Characterization of N-Chloropicolinamide: A New, Mild, Stable, Effective and Efficient Oxidant for Organic Substrates. Available from: [Link]

-

Doc Brown's Chemistry. Mass spectrum of 1-chlorobutane. Available from: [Link]

-

PubChem. N-butyl-N-[4-(quinolin-2-ylmethoxy)phenyl]pyridine-4-carboxamide. Available from: [Link]

-

PubChem. 4-Chloro-N-methylpicolinamide. Available from: [Link]

-

PrepChem. Synthesis of 1-n-Butyl-4-(3,6-dichlorophthalimido)piperidine. Available from: [Link]

-

Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Available from: [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: n-Butylamine. Available from: [Link]

-

NIST WebBook. N-butylamine hydrochloride. Available from: [Link]

-

PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. Available from: [Link]

- Google Patents. Chemical compounds. US11325906B2.

-

KGROUP. NMR Chemical Shifts of Trace Impurities. Available from: [Link]

-

Table of Characteristic IR Absorptions. Available from: [Link]

-

MDPI. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. Available from: [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 1-chlorobutane. Available from: [Link]

-

Contains: n-Butyl acetate; 4-methylpentan-2-one; xylene; ethylbenzene. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Available from: [Link]

-

PubChem. 4-(4-Aminophenoxy)-N-methylpicolinamide. Available from: [Link]

-

NIST WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. Available from: [Link]

Sources

- 1. 1094306-27-0 N-Butyl 4-chloropicolinaMide [chemsigma.com]

- 2. 1094306-27-0|N-Butyl 4-chloropicolinamide|N-Butyl 4-chloropicolinamide|-范德生物科技公司 [bio-fount.com]

- 3. N-Butyl 4-chloropicolinaMide [1094306-27-0] | Chemsigma [chemsigma.com]

- 4. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. infrared spectrum of 1-chlorobutane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to N-Butyl 4-chloropicolinamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in N-Butyl 4-chloropicolinamide (CAS 1094306-27-0). Given the specialized nature of this compound, this document synthesizes available data with established principles in medicinal chemistry and synthetic organic chemistry to provide a thorough understanding of its properties, synthesis, and potential applications.

Introduction: The Picolinamide Scaffold in Modern Research

Picolinamide, a pyridinecarboxamide, and its derivatives are significant scaffolds in medicinal chemistry. The pyridine ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including improved solubility and metabolic stability, making it a privileged structure in drug design. The introduction of a chlorine atom, as seen in the 4-chloropicolinamide backbone, can further enhance biological activity by modulating electronic properties and providing a site for further chemical modification.[1] Picolinamide derivatives have been investigated for a range of biological activities, including antifungal and antitubercular properties.[2][3]

N-Butyl 4-chloropicolinamide is a specific derivative where a butyl group is attached to the amide nitrogen. This modification increases the lipophilicity of the molecule, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties

A summary of the known physicochemical properties of N-Butyl 4-chloropicolinamide is presented in the table below.

| Property | Value | Source |

| CAS Number | 1094306-27-0 | [4][5] |

| Molecular Formula | C10H13ClN2O | [4][5] |

| Molecular Weight | 212.68 g/mol | [5] |

| Appearance | Not explicitly stated, likely a solid | N/A |

| Storage Conditions | Short term at -4°C (1-2 weeks), long term at -20°C (1-2 years) | [5] |

Synthesis of N-Butyl 4-chloropicolinamide

A likely precursor for this synthesis is 4-chloropicolinamide (CAS 99586-65-9), which is commercially available.[6][7]

Proposed Synthetic Workflow

The following diagram outlines a probable synthetic pathway from a suitable 4-chloropicolinic acid derivative.

Caption: Proposed synthesis of N-Butyl 4-chloropicolinamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on common amide coupling techniques. Optimization of reaction conditions, such as solvent, temperature, and coupling agent, would be necessary.

-

Activation of Carboxylic Acid: To a solution of 4-chloropicolinic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add a coupling agent (e.g., DCC, EDC, or HATU) and an amine base (e.g., triethylamine or DIPEA). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Amidation: To the activated ester solution, add n-butylamine dropwise at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Butyl 4-chloropicolinamide.

Potential Applications and Biological Activity

The biological activity of N-Butyl 4-chloropicolinamide has not been extensively reported. However, based on the known activities of related picolinamide and chloropyridine compounds, several areas of research are worth exploring.

Antifungal and Antimicrobial Research

Picolinamide and benzamide chemotypes have been identified as having antifungal properties, with Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein, being a key target.[3] The structural similarities suggest that N-Butyl 4-chloropicolinamide could be investigated for similar activity. The n-butyl group may enhance membrane permeability, potentially increasing efficacy. Ionic liquids with n-butyl side chains have also demonstrated antibacterial activity.[8]

Anticancer Drug Discovery

Derivatives of 4-chloropicolinamide have been explored as intermediates in the synthesis of anticancer drugs.[9] The chloropyridine moiety is a common feature in various biologically active molecules, and its incorporation into novel compounds is a strategy in the development of new therapeutic agents.[1] The potential of N-Butyl 4-chloropicolinamide as a scaffold or intermediate for novel anticancer agents warrants investigation.

Agrochemicals

Chloropyridine derivatives are widely used in the agrochemical industry. The structural features of N-Butyl 4-chloropicolinamide make it a candidate for screening as a potential herbicide, insecticide, or fungicide.

Safety and Handling

For any chemical compound, it is crucial to adhere to strict safety protocols. The available safety data for N-Butyl 4-chloropicolinamide and related compounds indicates the following potential hazards:

-

Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation, as well as respiratory irritation.[10][11]

-

Precautionary Measures: Use in a well-ventilated area, preferably under a fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][13] Avoid contact with skin and eyes.[12][13]

Always consult the material safety data sheet (MSDS) provided by the supplier for the most up-to-date and detailed safety information.[11][12][13]

Conclusion and Future Directions

N-Butyl 4-chloropicolinamide is a picolinamide derivative with potential for further investigation in various scientific fields, particularly in drug discovery and agrochemical research. While specific data on this compound is limited, its structural relationship to other biologically active picolinamides provides a strong rationale for its synthesis and evaluation. Future research should focus on developing and optimizing a synthetic route, followed by systematic screening for biological activity. A thorough investigation of its mechanism of action in relevant biological systems will be crucial for unlocking its full potential.

References

-

Chemsigma. (n.d.). N-Butyl 4-chloropicolinaMide [1094306-27-0]. Retrieved from [Link]

-

BIOFOUNT. (n.d.). N-Butyl 4-chloropicolinamide. Retrieved from [Link]

-

Singh, R., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega, 5(43), 28237-28249. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

-

Hoepfner, D., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. Cell Chemical Biology, 25(3), 331-340.e6. Retrieved from [Link]

-

Jesudoss, S. K., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1232, 129990. Retrieved from [Link]

-

Naz, F., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Butyl 4-chloropicolinaMide [1094306-27-0] | Chemsigma [chemsigma.com]

- 5. 1094306-27-0|N-Butyl 4-chloropicolinamide|N-Butyl 4-chloropicolinamide|-范德生物科技公司 [bio-fount.com]

- 6. 99586-65-9|4-Chloropicolinamide|BLD Pharm [bldpharm.com]

- 7. guidechem.com [guidechem.com]

- 8. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 10. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Molecular Structure of N-Butyl 4-chloropicolinamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-Butyl 4-chloropicolinamide, a picolinamide derivative of significant interest in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes foundational chemical principles and data from analogous structures to present a detailed analysis. The guide covers the molecule's structural features, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. This work aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel picolinamide-based compounds.

Introduction

Picolinamide derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse biological activities.[1][2] The structural backbone, a pyridine-2-carboxamide, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of various substituents on both the pyridine ring and the amide nitrogen allows for the fine-tuning of their physicochemical properties and biological targets. This guide focuses on a specific derivative, N-Butyl 4-chloropicolinamide, providing a detailed exploration of its molecular architecture and the analytical techniques used to characterize it.

Molecular Structure and Properties

The molecular structure of N-Butyl 4-chloropicolinamide consists of a 4-chloropicolinamide core N-substituted with a butyl group. The systematic IUPAC name for this compound is N-butyl-4-chloropyridine-2-carboxamide .

Structural Formula and Key Features

The core of the molecule is a pyridine ring, which is an aromatic heterocycle. The chlorine atom at the 4-position and the N-butylcarboxamide group at the 2-position are the key substituents that define its chemical properties. The amide linkage introduces a planar rigidifying element to the molecule, while the n-butyl chain provides a flexible, lipophilic component.

digraph "N-Butyl_4-chloropicolinamide_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Atom nodes

N1 [label="N", pos="0,0!"];

C2 [label="C", pos="1.2,0.7!"];

C3 [label="C", pos="2.4,0!"];

C4 [label="C", pos="2.4,-1.4!"];

C5 [label="C", pos="1.2,-2.1!"];

C6 [label="C", pos="0,-1.4!"];

C7 [label="C", pos="-1.2,-2.1!"];

O8 [label="O", pos="-1.2,-3.3!"];

N9 [label="N", pos="-2.4,-1.4!"];

C10 [label="C", pos="-3.6,-2.1!"];

C11 [label="C", pos="-4.8,-1.4!"];

C12 [label="C", pos="-6.0,-2.1!"];

C13 [label="C", pos="-7.2,-1.4!"];

Cl14 [label="Cl", pos="3.6,-2.1!"];

// Dummy nodes for double bonds

d1 [shape=point, pos="0.6,0.35!"];

d2 [shape=point, pos="1.8,0.35!"];

d3 [shape=point, pos="3.0,-0.7!"];

d4 [shape=point, pos="1.8,-1.75!"];

d5 [shape=point, pos="0.6,-1.75!"];

d6 [shape=point, pos="-0.6,-0.7!"];

d7 [shape=point, pos="-1.2,-2.7!"];

// Edges for bonds

edge [len=1.5];

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C6 -- C7;

C7 -- O8;

C7 -- N9;

N9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- C13;

C4 -- Cl14;

// Double bonds

C2 -- d1 -- N1;

C3 -- d2 -- C2;

C4 -- d3 -- C3;

C5 -- d4 -- C4;

C6 -- d5 -- C5;

N1 -- d6 -- C6;

C7 -- d7 -- O8;

}

Figure 2: Proposed synthesis workflow for N-Butyl 4-chloropicolinamide.

Detailed Experimental Protocol

This protocol is a proposed method and may require optimization.

Materials:

-

4-Chloropicolinic acid (1.0 eq)

-

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[5]

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Slowly add n-butylamine (1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Butyl 4-chloropicolinamide as a pure solid.[1][6]

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the molecular structure and comparison with similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~8.5 d 1H H-6 (Pyridine) ~8.2 d 1H H-3 (Pyridine) ~7.4 dd 1H H-5 (Pyridine) ~7.0 br t 1H N-H (Amide) ~3.4 q 2H N-CH₂- ~1.6 sextet 2H -CH₂-CH₂-CH₃ ~1.4 sextet 2H -CH₂-CH₃ ~0.9 t 3H -CH₃

Rationale: The aromatic protons on the 4-chloropyridine ring will appear in the downfield region. The amide proton will likely be a broad triplet due to coupling with the adjacent methylene group. The butyl chain protons will show characteristic splitting patterns in the upfield region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:

Chemical Shift (δ, ppm) Assignment ~164 C=O (Amide) ~150 C-2 (Pyridine) ~148 C-6 (Pyridine) ~145 C-4 (Pyridine) ~125 C-3 (Pyridine) ~122 C-5 (Pyridine) ~40 N-CH₂- ~31 -CH₂-CH₂-CH₃ ~20 -CH₂-CH₃ ~14 -CH₃

Rationale: The amide carbonyl carbon is expected to be the most downfield signal. The pyridine carbons will resonate in the aromatic region, with the carbon attached to the chlorine atom being significantly affected. The aliphatic carbons of the butyl chain will appear in the upfield region.[7]

Infrared (IR) Spectroscopy

The IR spectrum is predicted to show the following key absorption bands:

Wavenumber (cm⁻¹) Vibration ~3300 N-H stretch (Amide) ~2960-2850 C-H stretch (Aliphatic) ~1670 C=O stretch (Amide I band)[8][9] ~1550 N-H bend (Amide II band) ~1100 C-Cl stretch

Rationale: The N-H stretch of the secondary amide will be a prominent feature. The strong carbonyl absorption (Amide I band) is a key diagnostic peak. The C-H stretches of the butyl group will also be clearly visible.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the following key fragments:

m/z Fragment 212/214 [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) 156/158 [M - C₄H₈]⁺ (McLafferty rearrangement) 139/141 [4-chloropicolinoyl cation]⁺ 111/113 [4-chloropyridine cation]⁺

Rationale: The molecular ion peak should be observable, showing the characteristic 3:1 isotopic ratio for chlorine. Fragmentation is likely to occur via cleavage of the amide bond and through McLafferty rearrangement of the butyl chain.[4][10][11]

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure of N-Butyl 4-chloropicolinamide. By leveraging established principles of organic chemistry and spectroscopic analysis of related compounds, a robust framework for its synthesis and characterization has been presented. The proposed experimental protocols and predicted analytical data offer a solid foundation for researchers to build upon in their exploration of this and other novel picolinamide derivatives. As the field of medicinal chemistry continues to evolve, a thorough understanding of the structure and properties of such molecules is paramount for the rational design of new and effective therapeutic agents.

References

-

Butylamine | C4H11N | CID 8007 - PubChem. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

n-Butylamine - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

How to Make Amides: Mechanism - YouTube. (2014, March 26). YouTube. Retrieved January 19, 2026, from [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). St. Paul's Cathedral Mission College. Retrieved January 19, 2026, from [Link]

-

Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - NIH. (2018, June 12). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]

-

Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac Ltd. Retrieved January 19, 2026, from [Link]

-

Synthesis of amides from carboxylic acids - Química Organica.org. (n.d.). Química Organica.org. Retrieved January 19, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]

-

Synthesis of Amides - Organic Chemistry - Jack Westin. (n.d.). Jack Westin. Retrieved January 19, 2026, from [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 19, 2026, from [Link]

-

What is the best technique for amide purification? - ResearchGate. (2020, November 2). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved January 19, 2026, from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]

-

HATU - Wikipedia. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

4-Chloropyridine-2-carboxylic acid | CAS#:5470-22-4 | Chemsrc. (2025, August 27). Chemsrc. Retrieved January 19, 2026, from [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). HepatoChem. Retrieved January 19, 2026, from [Link]

-

Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

n-butylamine | C4H11N | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved January 19, 2026, from [Link]

-

WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS - WIPO Patentscope. (2015, April 16). WIPO. Retrieved January 19, 2026, from [Link]

-

Amine to Amide (Coupling) - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed. (2015, April 15). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

How should I purify a complex, polar, amide reaction mixture? - Biotage. (2023, February 10). Biotage. Retrieved January 19, 2026, from [Link]

-

Co(II)-Catalyzed Picolinamide-Directed C(sp3)-S Bond Formation with N-(phenylsulfanyl)succinimides - PMC - NIH. (2025, November 19). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. n,n-Diallyl-4-chloropicolinamide | C12H13ClN2O | CID 43088321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 5. HATU - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of N-Butyl 4-chloropicolinamide

This guide provides a comprehensive overview of the synthetic pathways leading to N-Butyl 4-chloropicolinamide, a key building block in modern medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and offer insights gleaned from practical application in the field. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Significance of the Picolinamide Scaffold

The picolinamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds. Its unique electronic and steric properties, conferred by the pyridine ring and the amide linkage, allow for specific interactions with biological targets. The introduction of a chlorine atom at the 4-position of the pyridine ring and an N-butyl substituent on the amide nitrogen further modulates the compound's lipophilicity, metabolic stability, and target-binding affinity. N-Butyl 4-chloropicolinamide, therefore, represents a valuable synthon for the exploration of new chemical space in the pursuit of novel therapeutics.

Retrosynthetic Analysis and Core Synthesis Strategies

A retrosynthetic analysis of N-Butyl 4-chloropicolinamide reveals two primary bond disconnections that inform the most logical synthetic approaches: the amide C-N bond and the N-alkyl bond. This leads to two principal, albeit not equally favored, synthetic strategies.

Caption: Workflow for the synthesis of N-Butyl 4-chloropicolinamide via an acyl chloride intermediate.

Step-by-Step Protocol:

-

Acyl Chloride Formation: To a solution of 4-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Amidation: Cool the reaction mixture to 0 °C. In a separate flask, dissolve n-butylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (Et3N) or pyridine (2.0 eq) in anhydrous DCM. Add the amine solution dropwise to the freshly prepared acyl chloride solution.

-

Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale:

-

Thionyl Chloride and DMF: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. [1][2][3]DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which is the active electrophilic species that reacts with the carboxylic acid.

-

Base in Amidation: The reaction of the acyl chloride with n-butylamine generates one equivalent of hydrochloric acid. A base is required to neutralize this acid, preventing the protonation of the unreacted n-butylamine, which would render it non-nucleophilic. [4]

Pathway B: Peptide Coupling Reagent-Mediated Amidation

Peptide coupling reagents offer a milder alternative to the acyl chloride route, minimizing side reactions and often providing higher yields with sensitive substrates. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are commonly employed.

Caption: Workflow for peptide coupling reagent-mediated synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 4-chloropicolinic acid (1.0 eq), HOBt (1.2 eq), and n-butylamine (1.1 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA, 2.0 eq).

-

Coupling: Cool the mixture to 0 °C and add EDC (1.2 eq) portion-wise.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.

Mechanistic Rationale:

-

EDC and HOBt: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. HOBt traps this intermediate to form an active ester, which is more stable and reacts cleanly with the amine to form the desired amide. [5]* DIPEA: DIPEA is a non-nucleophilic hindered base used to maintain a basic pH and scavenge any acid formed during the reaction without competing with the primary amine as a nucleophile.

Pathway C: Boric Acid-Catalyzed Direct Amidation

A greener and more atom-economical approach involves the use of boric acid as a catalyst for the direct condensation of the carboxylic acid and amine. [6]This method typically requires azeotropic removal of water to drive the reaction to completion.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-chloropicolinic acid (1.0 eq), n-butylamine (1.2 eq), and boric acid (0.1 eq) in a suitable solvent such as toluene or xylene.

-

Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 12-24 hours).

-

Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Rationale:

-

Boric Acid Catalysis: Boric acid is believed to activate the carboxylic acid by forming a boronate ester intermediate. This intermediate is more electrophilic and susceptible to nucleophilic attack by the amine. [7][6]The removal of water is crucial to shift the equilibrium towards the formation of the amide. [5]

Data Summary and Comparison of Methods

| Method | Key Reagents | Temperature | Reaction Time | Typical Yield | Advantages | Disadvantages |

| Acyl Chloride | SOCl₂, Et₃N | 0 °C to Reflux | 3-6 hours | 70-90% | Fast, reliable, cost-effective | Harsh reagents, generation of HCl |

| Peptide Coupling | EDC, HOBt, DIPEA | 0 °C to RT | 12-24 hours | 80-95% | Mild conditions, high yields | Expensive reagents, stoichiometric waste |

| Boric Acid | Boric Acid | Reflux | 12-24 hours | 60-80% | Green, atom-economical | High temperatures, long reaction times |

Conclusion and Future Perspectives

The synthesis of N-Butyl 4-chloropicolinamide can be reliably achieved through several well-established methods. The choice of the optimal synthetic route will depend on factors such as the scale of the reaction, the availability and cost of reagents, and the desired purity of the final product. While the traditional acyl chloride method remains a robust and cost-effective option, the milder conditions and often higher yields of peptide coupling-mediated amidations make them attractive for the synthesis of complex and sensitive molecules. The development of more efficient and environmentally friendly catalytic direct amidation methods, such as those employing boric acid, represents a promising area for future research and is in line with the principles of green chemistry.

References

-

Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

-

Devi, P., Barry, S. M., Houlihan, K. M., Murphy, M. J., Turner, P., Jensen, P., & Rutledge, P. J. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

-

Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

- Google Patents. (n.d.). US11325906B2 - Chemical compounds.

-

Royal Society of Chemistry. (n.d.). Catalytic Amidation. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-n-Butyl-4-(3,6-dichlorophthalimido)piperidine. [Link]

-

Chemsigma. (n.d.). N-Butyl 4-chloropicolinaMide [1094306-27-0]. [Link]

-

ResearchGate. (n.d.). Amidation reactions of picolinic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methylpicolinamide. PubChem. [Link]

-

Charville, H., Jackson, D., Hodges, G., Whiting, A., & Wilson, M. R. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(6), 1695. [Link]

-

Scientific Update. (2019, January 24). Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. [Link]

-

Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PubMed Central. [Link]

Sources

- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. irl.umsl.edu [irl.umsl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Catalytic Amidation [catalyticamidation.info]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Putative Mechanism of Action of N-Butyl 4-chloropicolinamide

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

The Picolinamide Scaffold: A Privileged Structure in Medicinal Chemistry

The picolinamide framework, a carboxamide derivative of picolinic acid, is recognized as a "privileged scaffold" in drug discovery.[1] This is due to its ability to be readily functionalized, leading to derivatives that can interact with a diverse array of biological targets.[1] The existing literature on picolinamide derivatives reveals a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2]

Established Biological Activities of Picolinamide Derivatives:

-

Anticancer Activity: A significant body of research highlights the potential of picolinamide derivatives as anticancer agents.[1] For instance, 4-Chloro-N-methylpicolinamide is a known intermediate in the synthesis of the multi-kinase inhibitors regorafenib and sorafenib.[3] Furthermore, certain N-methyl-picolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase, a key regulator of mitosis.[4] Other derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[1]

-

Antifungal Activity: Research has identified picolinamide chemotypes with antifungal properties.[2] The mechanism for some of these compounds has been elucidated as the inhibition of Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae.[2]

-

Antibacterial Activity: Various picolinamide derivatives have demonstrated promising antibacterial activity against a range of microorganisms.[1]

Deconstructing N-Butyl 4-chloropicolinamide: A Structural Hypothesis

The specific substitutions on the picolinamide core of N-Butyl 4-chloropicolinamide provide clues to its potential mechanism of action.

-

The 4-Chloro Group: The presence of a chlorine atom at the 4-position of the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. This halogen substitution is a common feature in many kinase inhibitors and can contribute to target specificity and potency.

-

The N-Butyl Group: The N-alkyl chain length is known to affect the physicochemical properties of molecules, such as lipophilicity, which in turn influences cell permeability and target engagement. The butyl group may orient the molecule within a binding pocket to facilitate key interactions or enhance membrane translocation.

Given these structural features and the known activities of related compounds, we can hypothesize that N-Butyl 4-chloropicolinamide may function as an inhibitor of a protein kinase or a lipid transfer protein.

Proposed Mechanism of Action: Inhibition of a Serine/Threonine Kinase

A plausible primary mechanism of action for N-Butyl 4-chloropicolinamide is the inhibition of a serine/threonine kinase involved in cell cycle regulation or signal transduction. Aurora-B kinase presents a compelling hypothetical target due to the established activity of structurally similar picolinamides.[4]

Hypothetical Signaling Pathway

The following diagram illustrates the potential impact of N-Butyl 4-chloropicolinamide on a hypothetical Aurora-B kinase-mediated signaling pathway.

Caption: A stepwise experimental workflow to elucidate the mechanism of action.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

-

Objective: To determine if N-Butyl 4-chloropicolinamide directly inhibits the activity of a panel of protein kinases, including Aurora-B kinase.

-

Methodology:

-

Prepare a serial dilution of N-Butyl 4-chloropicolinamide in the appropriate assay buffer.

-

In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.

-

Add the serially diluted N-Butyl 4-chloropicolinamide or a known inhibitor (positive control) to the wells.

-

Incubate the plate at room temperature for the recommended time.

-

Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.

-

Calculate the IC50 value by plotting the percent inhibition against the compound concentration.

-

Protocol 2: Western Blot Analysis of Phospho-Histone H3

-

Objective: To assess the effect of N-Butyl 4-chloropicolinamide on the phosphorylation of a key downstream substrate of Aurora-B kinase in a cellular context.

-

Methodology:

-

Culture a suitable cancer cell line (e.g., HeLa) to 70-80% confluency.

-

Treat the cells with varying concentrations of N-Butyl 4-chloropicolinamide for a specified duration (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3.

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

Quantify the band intensities to determine the relative levels of phosphorylated Histone H3.

-

Hypothetical Data Summary

The following table summarizes the expected outcomes from the proposed experiments if N-Butyl 4-chloropicolinamide acts as an Aurora-B kinase inhibitor.

| Experiment | Metric | Hypothetical Result | Interpretation |

| Cell Proliferation Assay | IC50 | 500 nM | The compound inhibits cancer cell growth. |

| In Vitro Kinase Assay (Aurora-B) | IC50 | 50 nM | The compound is a potent inhibitor of Aurora-B kinase. |

| Western Blot Analysis | p-Histone H3 (Ser10) Levels | Dose-dependent decrease | The compound inhibits Aurora-B kinase activity in cells. |

| Cell Cycle Analysis | Cell Population in G2/M Phase | Dose-dependent increase | Inhibition of Aurora-B kinase leads to mitotic arrest. |

Alternative Hypotheses and Future Directions

While the inhibition of a protein kinase is a strong primary hypothesis, other potential mechanisms should also be considered.

-

Inhibition of Lipid Transfer Proteins: Drawing parallels with antifungal picolinamides, N-Butyl 4-chloropicolinamide could potentially target lipid transfer proteins like Sec14p homologues in mammalian cells, disrupting lipid metabolism and cellular signaling. [2]* Modulation of Ion Channels or GPCRs: The picolinamide scaffold is versatile, and its derivatives could interact with other classes of proteins.

Future research should aim to definitively identify the direct binding partner(s) of N-Butyl 4-chloropicolinamide through techniques such as affinity chromatography-mass spectrometry or chemical proteomics. Elucidating the precise mechanism of action will be crucial for the further development and therapeutic application of this and related compounds.

References

-

The reductive cleavage of picolinic amides - David Spring's group. (n.d.). Retrieved from [Link]

-

The Reductive Cleavage Of Picolinic Amides | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Pyridinecarboxamide | C6H6N2O | CID 15070 - PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed. (2018). Retrieved from [Link]

-

Picolinamide - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

4-CHLOROPICOLINAMIDE - gsrs. (n.d.). Retrieved from [Link]

-

Design, Synthesis, Biological Activity and Molecular Modeling of New Heterocyclic Tetrazole Derivatives. (2016). Journal of American Science, 12(1). Retrieved from [Link]

-

N-Butyl 4-chloropicolinaMide [1094306-27-0] | Chemsigma. (n.d.). Retrieved from [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed. (2012). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Chloro-N-methylpicolinamide | 220000-87-3 [chemicalbook.com]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of N-Butyl 4-chloropicolinamide

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is paramount to interpreting its spectroscopic data. N-Butyl 4-chloropicolinamide consists of a 4-chloropyridine ring, an amide linkage, and an N-butyl group. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Molecular Structure of N-Butyl 4-chloropicolinamide

Caption: Chemical structure of N-Butyl 4-chloropicolinamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are given in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Justification |

| H-5 (Pyridine) | ~8.5 | Doublet | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing amide group. |

| H-3 (Pyridine) | ~7.8 | Doublet | 1H | Influenced by the electronegative chlorine and nitrogen atoms. |

| H-6 (Pyridine) | ~7.4 | Doublet of doublets | 1H | Coupling to both H-3 and H-5. |

| N-H (Amide) | ~8.2 | Triplet | 1H | Broad signal, position is solvent-dependent. Coupled to the adjacent CH₂ group. |

| N-CH₂ (Butyl) | ~3.4 | Quartet | 2H | Adjacent to the electron-withdrawing amide nitrogen. |

| CH₂ (Butyl) | ~1.6 | Sextet | 2H | Typical alkyl region, coupled to adjacent CH₂ groups. |

| CH₂ (Butyl) | ~1.4 | Sextet | 2H | Typical alkyl region, coupled to adjacent CH₂ and CH₃ groups. |

| CH₃ (Butyl) | ~0.9 | Triplet | 3H | Terminal methyl group in the alkyl chain. |

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Butyl 4-chloropicolinamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |

| C=O (Amide) | ~165 | Typical chemical shift for an amide carbonyl carbon. |

| C-2 (Pyridine) | ~150 | Attached to the amide group and adjacent to the ring nitrogen. |

| C-4 (Pyridine) | ~145 | Attached to the chlorine atom. |

| C-6 (Pyridine) | ~148 | Deshielded by the adjacent nitrogen. |

| C-3 (Pyridine) | ~122 | Aromatic carbon influenced by adjacent chloro and amide-substituted carbons. |

| C-5 (Pyridine) | ~121 | Aromatic carbon adjacent to the chloro-substituted carbon. |

| N-CH₂ (Butyl) | ~40 | Carbon directly attached to the amide nitrogen. |

| CH₂ (Butyl) | ~31 | Alkyl chain carbon. |

| CH₂ (Butyl) | ~20 | Alkyl chain carbon. |

| CH₃ (Butyl) | ~14 | Terminal methyl carbon of the butyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3300 | N-H Stretch | Amide | Medium-Strong, Broad |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2960-2850 | C-H Stretch | Aliphatic (Butyl) | Strong |

| ~1670 | C=O Stretch (Amide I) | Amide | Strong |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium |

| ~1550 | N-H Bend (Amide II) | Amide | Medium |

| ~1100 | C-Cl Stretch | Chloro-aromatic | Medium-Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a thin film after dissolving in a volatile solvent and allowing the solvent to evaporate.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic identification of N-Butyl 4-chloropicolinamide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The expected exact mass of the molecular ion peak will depend on the isotopic composition. For the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl), the monoisotopic mass is approximately 214.07 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, corresponding to the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the amide nitrogen is likely, leading to the loss of a propyl radical (•C₃H₇) to give a fragment at m/z = 171.

-

McLafferty Rearrangement: A hydrogen atom from the γ-carbon of the butyl group can be transferred to the carbonyl oxygen, followed by the elimination of butene (C₄H₈), resulting in a fragment at m/z = 158.

-

Amide Bond Cleavage: Cleavage of the amide C-N bond can lead to the formation of the 4-chloropicolinoyl cation (m/z = 140) and the butylamine radical cation.

-

Fragmentation Pathway Diagram

Caption: Predicted key fragmentation pathways for N-Butyl 4-chloropicolinamide in mass spectrometry.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap) to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To confirm fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of N-Butyl 4-chloropicolinamide. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for the empirical characterization of this molecule. By combining these techniques, researchers can confidently verify the identity, purity, and structure of synthesized N-Butyl 4-chloropicolinamide, which is a critical step in any drug discovery or materials science endeavor.

References

While direct spectral data for the title compound is not widely published, the principles and data for related compounds are well-established in the following and similar resources:

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational textbook for understanding spectroscopic techniques).

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] (A valuable resource for experimental spectra of many organic compounds).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (An essential reference for identifying solvent and impurity peaks in NMR spectra).

The Solubility Profile of N-Butyl 4-chloropicolinamide: A Technical Guide for Drug Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can severely hinder absorption, leading to suboptimal therapeutic efficacy and posing significant challenges for formulation scientists. This technical guide provides a comprehensive framework for characterizing the solubility profile of N-Butyl 4-chloropicolinamide, a picolinamide derivative of interest in drug discovery. We will delve into the theoretical physicochemical principles that govern its solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assessment, and discuss the interpretation of this data within the regulatory context of the Biopharmaceutics Classification System (BCS). This document is intended for researchers, chemists, and drug development professionals seeking to establish a robust and scientifically sound understanding of this compound's behavior in solution.

Introduction: The Central Role of Solubility

In the journey from a promising chemical entity to a viable drug candidate, solubility is a foundational physicochemical property that cannot be overlooked. It dictates the maximum concentration of a drug that can be achieved in solution, which is a prerequisite for absorption across biological membranes.[1] For orally administered drugs, insufficient aqueous solubility can become the rate-limiting step for absorption, thereby compromising in-vivo exposure and therapeutic effect, irrespective of the compound's intrinsic potency.[2]

N-Butyl 4-chloropicolinamide (CAS: 1094306-27-0, Molecular Formula: C₁₀H₁₃ClN₂O) is a molecule featuring a combination of functional groups that present a unique solubility challenge. Understanding its behavior in various aqueous and organic media is paramount for guiding lead optimization, selecting appropriate formulation strategies, and predicting its in-vivo performance. This guide provides the theoretical basis and practical methodologies to build a comprehensive solubility profile for this compound.

Physicochemical Landscape: Predicting Solubility Behavior

A molecule's structure is the primary determinant of its solubility. A thorough analysis of N-Butyl 4-chloropicolinamide's key functional groups allows us to anticipate its behavior and design a logical experimental plan.

Caption: A phased workflow for determining the solubility profile of a drug candidate.

Phase 1: Kinetic Solubility Screening

Causality & Rationale: In early drug discovery, speed is essential. The kinetic solubility assay provides a rapid, high-throughput assessment of a compound's propensity to precipitate from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer. While this does not represent true equilibrium, it is an excellent tool for ranking compounds and flagging potential solubility liabilities early. A compound that precipitates immediately in a kinetic assay is highly likely to have poor thermodynamic solubility.

Step-by-Step Protocol: Turbidimetric Kinetic Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-Butyl 4-chloropicolinamide in 100% Dimethyl Sulfoxide (DMSO).

-

Assay Plate Preparation: To the wells of a clear 96-well microplate, add 198 µL of Phosphate Buffered Saline (PBS), pH 7.4.

-

Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells containing PBS, resulting in a final nominal concentration of 100 µM with 1% DMSO. Mix rapidly.

-

Incubation: Allow the plate to stand at room temperature (25°C) for 2 hours.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm. The concentration at which precipitation is observed is recorded as the kinetic solubility. [3]

Phase 2 & 3: Thermodynamic (Equilibrium) Solubility Determination

Causality & Rationale: Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution. [4]The shake-flask method is the most reliable technique for this determination. [3]It is essential for generating the definitive data required for regulatory submissions, such as for Biopharmaceutics Classification System (BCS) biowaivers. [5]According to ICH M9 guidelines, solubility for BCS classification must be determined across the physiological pH range of 1.2 to 6.8 at 37°C. [6][5]Given the predicted pKa, it is crucial to measure solubility at pH 1.2, 4.5, and 6.8 to capture the full pH-solubility profile.

Step-by-Step Protocol: Shake-Flask Method (ICH M9 Guideline)

-

System Preparation: Prepare aqueous buffer solutions at pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). [6]2. Compound Addition: Add an excess amount of solid N-Butyl 4-chloropicolinamide (e.g., 2-5 mg) to separate glass vials containing 1-2 mL of each buffer. The key is to ensure an excess of solid remains visible throughout the experiment, confirming that saturation is achieved. [3]3. Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled chamber at 37 ± 1°C. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau.

-

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a chemically inert filter (e.g., 0.22 µm PVDF).

-

Quantification: Immediately dilute the clear filtrate with a suitable mobile phase to prevent precipitation. Quantify the concentration of N-Butyl 4-chloropicolinamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of the compound. [7]6. pH Verification: Measure the final pH of the saturated solution after equilibration to ensure it has not shifted significantly. [3]

Data Interpretation and Reporting

All quantitative data should be summarized for clear interpretation and comparison. The results will directly inform the BCS classification and subsequent formulation strategy.

Illustrative Data Table (Hypothetical)

| Medium | Temperature (°C) | Method | Measured Solubility (µg/mL) | Measured Solubility (mM) | BCS Solubility Class |

| 0.1 N HCl (pH 1.2) | 37 | Thermodynamic | 850 | 4.00 | High |

| Acetate Buffer (pH 4.5) | 37 | Thermodynamic | 45 | 0.21 | Low |

| Phosphate Buffer (pH 6.8) | 37 | Thermodynamic | 30 | 0.14 | Low |

| PBS (pH 7.4) | 25 | Kinetic | < 50 | < 0.24 | - |

| Ethanol | 25 | Thermodynamic | > 10,000 | > 47.0 | - |

| DMSO | 25 | Thermodynamic | > 20,000 | > 94.0 | - |

Table 2: Example solubility data profile for N-Butyl 4-chloropicolinamide. Note: Data is hypothetical and for illustrative purposes only. BCS classification is based on the lowest solubility observed between pH 1.2-6.8 relative to the highest therapeutic dose. [6] Based on this hypothetical data, the lowest solubility is 30 µg/mL. To classify the compound as "highly soluble" per ICH guidelines, the highest anticipated therapeutic dose must dissolve in 250 mL of this medium.

-

Calculation: 30 µg/mL * 250 mL = 7500 µg = 7.5 mg.

Conclusion and Strategic Implications

This technical guide outlines a systematic, industry-standard approach to fully characterize the solubility profile of N-Butyl 4-chloropicolinamide. By integrating theoretical predictions with robust experimental protocols, researchers can generate the critical data needed to make informed decisions in the drug development process.